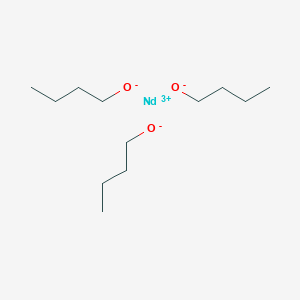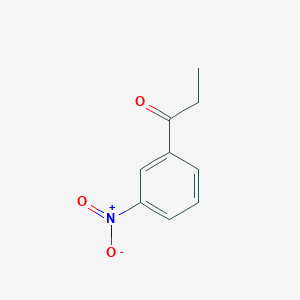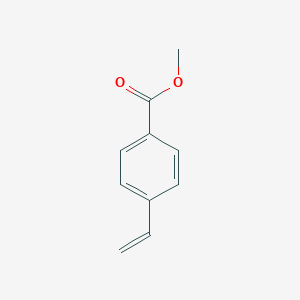
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane, also known as HMTS, is a cyclic siloxane compound with a unique chemical structure that has attracted the attention of scientists in various fields. HMTS has a range of potential applications in materials science, electronics, and biotechnology due to its unique properties, including high thermal stability, low toxicity, and excellent electrical insulation properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane is not well understood. However, it is believed that 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Biochemical and Physiological Effects:
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has been shown to have low toxicity and is not metabolized in the body. However, it can interact with biological molecules, leading to changes in their conformation and function. This interaction can have both positive and negative effects on biochemical and physiological processes, depending on the specific application.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has several advantages for lab experiments, including its high thermal stability, low toxicity, and excellent electrical insulation properties. However, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be difficult to handle due to its high viscosity and low solubility in organic solvents. Additionally, the synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane. These include the synthesis of novel siloxane-based materials with unique properties, such as improved thermal stability and mechanical strength. Additionally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a coating material for medical devices and as a cross-linking agent for the synthesis of hydrogels has potential applications in the field of biotechnology. Finally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a dielectric material in capacitors and as an insulating material in microelectronics has potential applications in the field of electronics.
Synthesemethoden
The synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be achieved through several methods, including hydrosilylation of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with hexamethyldisiloxane, or the reaction of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst. The latter method has been shown to be more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has a range of potential applications in scientific research, including materials science, electronics, and biotechnology. In materials science, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a precursor for the synthesis of novel siloxane-based materials with unique properties, such as high thermal stability and low toxicity. In electronics, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as an insulating material in microelectronics and as a dielectric material in capacitors. In biotechnology, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a cross-linking agent for the synthesis of hydrogels and as a coating material for medical devices.
Eigenschaften
CAS-Nummer |
17520-57-9 |
|---|---|
Produktname |
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane |
Molekularformel |
C8H22OSi3 |
Molekulargewicht |
218.51 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexamethyl-1,2,4,6-oxatrisilinane |
InChI |
InChI=1S/C8H22OSi3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-8H2,1-6H3 |
InChI-Schlüssel |
MKWLKZYAJJJDDT-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
Synonyme |
2,2,4,4,6,6-Hexamethyl-1-oxa-2,4,6-trisilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



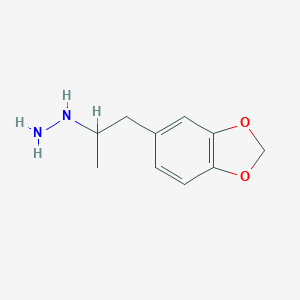
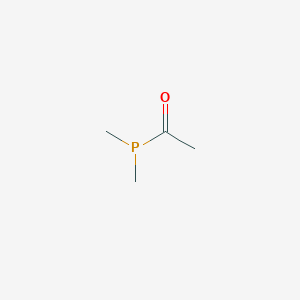

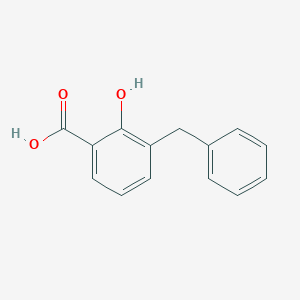

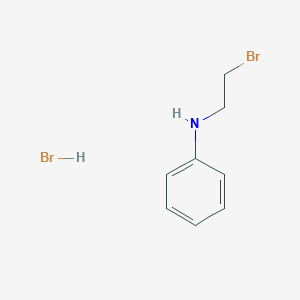


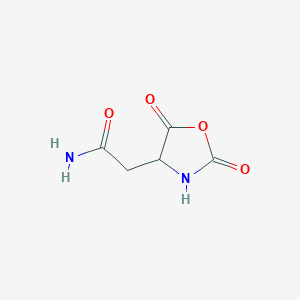
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
